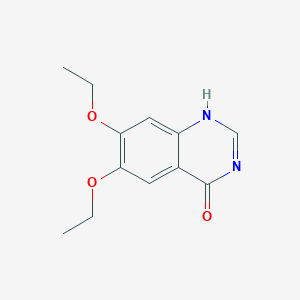

6,7-diethoxyquinazolin-4(3H)-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,7-diethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-16-10-5-8-9(6-11(10)17-4-2)13-7-14-12(8)15/h5-7H,3-4H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKNVIMJJNHQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469265 | |

| Record name | 6,7-diethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179246-15-2 | |

| Record name | 6,7-diethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Diethoxyquinazolin 4 3h One and Analogues

Classical and Conventional Synthetic Routes to Quinazolin-4(3H)-one Scaffolds

Traditional methods for constructing the quinazolin-4(3H)-one core have been well-established, primarily relying on readily available starting materials like 2-amino benzoate (B1203000) derivatives and isatoic anhydride (B1165640).

Synthesis via 2-Amino Benzoate Derivatives (e.g., Methyl 4,5-dialkoxyanthranilate)

A common and versatile method for synthesizing quinazolin-4(3H)-one scaffolds involves the use of 2-amino benzoate derivatives. For instance, the condensation of 2-amino-methyl-4-methoxybenzoate with acetic anhydride yields a cyclic 2-methyl-4,5-disubstituted-1,3-benzo-oxazine-4-one intermediate. ijbpsa.comjddtonline.info This intermediate can then be reacted with various nucleophiles, such as hydrazine (B178648) hydrate, to produce 2,3-disubstituted quinazolin-4-ones. ijbpsa.comjddtonline.info

Similarly, the synthesis of 6,7-diethoxyquinazolin-4-one can be achieved starting from the corresponding dialkoxyanthranilic acids. Cyclization of these acids with formamidine (B1211174) hydrochloride at high temperatures leads to the formation of the desired dialkoxyquinazolinones. doi.org This approach highlights the adaptability of using substituted anthranilic acid derivatives to introduce desired functionalities onto the quinazolinone core.

A general representation of this synthetic approach is the reaction of 2-aminobenzoic acid derivatives with acetic anhydride, which first forms a benzoxazinone (B8607429) intermediate. This intermediate subsequently undergoes condensation with nitrogen nucleophiles to yield the final quinazolin-4(3H)-one product. researchgate.net

Utilization of Isatoic Anhydride as a Starting Material

Isatoic anhydride is another widely used and versatile starting material for the synthesis of quinazolinone derivatives. tandfonline.comsioc-journal.cn It readily reacts with a variety of nitrogen nucleophiles, followed by cyclocondensation, to generate the quinazolinone scaffold. tandfonline.com This method is often employed in one-pot, multi-component reactions, which are efficient and atom-economical. organic-chemistry.org

For example, a three-component reaction between benzyl (B1604629) halides, isatoic anhydride, and primary amines can produce 4(3H)-quinazolinones in excellent yields. organic-chemistry.org In this process, the benzyl halide is first oxidized to an aldehyde under mild conditions, which then condenses with the other two components. organic-chemistry.org This one-pot strategy avoids the need to isolate the often-unstable aldehyde intermediate. organic-chemistry.org

The general mechanism involves the initial reaction of isatoic anhydride with an amine, leading to the formation of a 2-amino-N-substituted-benzamide intermediate after decarboxylation. tandfonline.com This intermediate then reacts with an aldehyde or another electrophile, followed by intramolecular cyclization to yield the final quinazolinone product. tandfonline.com Various catalysts can be employed to facilitate this reaction. tandfonline.com

Synthesis of Key Intermediates Derived from 6,7-Diethoxyquinazolin-4(3H)-one

Once this compound is synthesized, it can be further modified to produce key intermediates that are crucial for the development of more complex molecules, particularly in the field of medicinal chemistry.

Preparation of 4-Chloro-6,7-diethoxyquinazoline (B176708)

A pivotal transformation in the functionalization of this compound is its conversion to 4-chloro-6,7-diethoxyquinazoline. doi.orggoogleapis.com This is typically achieved by treating the quinazolinone with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) or a mixture of oxalyl chloride and DMF (Vilsmeier conditions). doi.orgchemicalbook.com

For instance, heating this compound in thionyl chloride or reacting it with oxalyl chloride in 1,2-dichloroethane (B1671644) in the presence of DMF effectively replaces the hydroxyl group at the 4-position with a chlorine atom, yielding 4-chloro-6,7-diethoxyquinazoline in good yields. doi.orgchemicalbook.com This chloro-derivative is a highly valuable intermediate because the chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the 4-position. acs.org

Synthesis of 6-Hydroxy-7-ethoxyquinazolin-4(3H)-one by Selective Dealkylation

Selective dealkylation is another important modification of this compound, leading to the formation of 6-hydroxy-7-ethoxyquinazolin-4(3H)-one. This transformation allows for further functionalization at the 6-position.

A reported method for this selective demethylation involves heating this compound with L-methionine in methanesulfonic acid. nih.gov This procedure selectively removes the ethyl group at the 6-position, yielding the desired 6-hydroxy-7-ethoxyquinazolin-4(3H)-one. nih.gov This targeted dealkylation provides a strategic handle for introducing other functional groups or for synthesizing derivatives with altered biological activities.

Modern and Sustainable Approaches in Quinazolinone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This trend is also evident in the field of quinazolinone synthesis, with a focus on green chemistry principles.

Modern approaches aim to reduce or eliminate the use of hazardous solvents and catalysts, improve energy efficiency, and increase atom economy. tandfonline.combenthamscience.com Techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of deep eutectic solvents (DESs) and ionic liquids (ILs) are being increasingly explored. tandfonline.combenthamscience.comopenmedicinalchemistryjournal.com

For example, microwave irradiation has been successfully used to accelerate the synthesis of quinazolinone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comsrce.hr One-pot, multi-component reactions, often performed under solvent-free conditions or in green solvents like water or deep eutectic solvents, represent a particularly sustainable strategy. organic-chemistry.orgopenmedicinalchemistryjournal.comnih.gov These methods are not only more environmentally benign but also often simpler to perform and more cost-effective. organic-chemistry.org The use of recyclable magnetic nanocatalysts further enhances the sustainability of these synthetic protocols. frontiersin.org

| Synthetic Approach | Starting Materials | Key Features | Reference(s) |

| Classical Synthesis | 2-Amino Benzoate Derivatives, Acetic Anhydride | Forms a benzoxazinone intermediate. | ijbpsa.comjddtonline.inforesearchgate.net |

| Classical Synthesis | Isatoic Anhydride, Amines, Aldehydes | Often a one-pot, three-component reaction. | tandfonline.comorganic-chemistry.org |

| Intermediate Synthesis | This compound, Thionyl Chloride/Oxalyl Chloride | Introduction of a reactive chlorine atom at the 4-position. | doi.orggoogleapis.comchemicalbook.com |

| Intermediate Synthesis | This compound, L-methionine | Selective de-ethylation at the 6-position. | nih.gov |

| Modern Synthesis | Various | Utilizes microwave irradiation, ultrasound, deep eutectic solvents, and recyclable catalysts. | tandfonline.combenthamscience.comopenmedicinalchemistryjournal.comsrce.hrnih.govfrontiersin.org |

| Modern Synthesis | Aldehydes, Urea (B33335)/Thiourea (B124793), Dimedone | Visible light-driven photocatalysis using a curcumin-sensitized TiO₂ photocatalyst. | mdpi.com |

Hydrogen Peroxide-Mediated Synthesis of Quinazolin-4(3H)-one.nih.govacs.org

A sustainable and efficient protocol for the synthesis of quinazolin-4(3H)-ones involves the use of hydrogen peroxide (H₂O₂) as an oxidant. nih.govacs.org In this method, substituted 2-aminobenzamides react with dimethyl sulfoxide (B87167) (DMSO), which serves as a carbon source. nih.govacs.org The reaction is mediated by H₂O₂, which facilitates the oxidative cyclization to form the quinazolinone ring. nih.govacs.org Mechanistically, the reaction is proposed to proceed through a radical pathway. nih.gov

Optimization studies have shown that temperature plays a crucial role in the reaction's success. For instance, the reaction of 2-amino-N-methylbenzamide with DMSO at 140°C yielded the desired N-methyl quinazolin-4(3H)-one, and the yield was significantly improved with the addition of H₂O₂. nih.gov The optimal yield for this specific reaction was achieved at 150°C. nih.gov This method has been successfully applied to a range of substituted 2-aminobenzamides, including those with electron-donating groups, which generally afford good to excellent yields of the corresponding quinazolin-4(3H)-ones. acs.org

Another approach utilizes a metal-catalyst-free synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrenes, where an in-situ generated aldehyde from the styrene (B11656) undergoes condensation and subsequent cyclization-oxidation. mdpi.com

Microwave-Assisted Synthetic Strategies for Quinazolinone Derivatives.researchgate.netfrontiersin.orgrsc.orgvanderbilt.edubeilstein-journals.org

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating chemical reactions and improving yields. researchgate.netfrontiersin.org This technology has been extensively applied to the synthesis of quinazolinone derivatives, offering several advantages over conventional heating methods, including shorter reaction times, cleaner reaction profiles, and often higher product yields. researchgate.netfrontiersin.orgvanderbilt.edu

Various strategies have been developed that utilize microwave irradiation. One common approach involves the condensation of anthranilic acid derivatives with various reagents like formamide (B127407) or ortho-esters. frontiersin.org For example, the Niementowski reaction, which involves the reaction of anthranilic acid with formamide, can be significantly accelerated under solvent-free microwave conditions. frontiersin.org

Microwave irradiation has also been successfully employed in the cyclocondensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters to produce novel polyheterocyclic systems in high yields and with short reaction times. frontiersin.org Furthermore, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave irradiation presents a green and efficient method for quinazolinone synthesis. rsc.org The use of microwave technology has proven to be a major advantage in quinazolinone synthesis, enabling rapid and efficient access to a wide array of derivatives. researchgate.net

Derivatization Strategies Utilizing this compound as a Core Structure

The this compound scaffold serves as a versatile platform for the introduction of various functional groups and molecular fragments. These derivatization strategies are crucial for modulating the biological activity and physicochemical properties of the parent compound.

Functionalization at C-4 Position with Substituted Anilines and Phenols.nih.govnih.govnsf.govmdpi.comchemrxiv.org

The C-4 position of the quinazolinone ring is a common site for modification. A key intermediate for this functionalization is 4-chloro-6,7-diethoxyquinazoline, which can be synthesized from this compound. nih.gov This chloro derivative readily reacts with nucleophiles such as substituted anilines and phenols to introduce a variety of aryl ether and arylamine linkages. nih.govnih.gov

For instance, the reaction of 4-chloro-6,7-diethoxyquinazoline with substituted phenols in the presence of a base leads to the formation of 4-phenoxy-6,7-diethoxyquinazoline derivatives. nih.gov This strategy has been employed in the synthesis of compounds with potential applications in medical imaging. nih.gov Similarly, reaction with substituted anilines can yield 4-anilinoquinazoline (B1210976) derivatives. The regioselectivity of reactions with substituted phenols and anilines can often be controlled by the choice of catalyst and reaction conditions. nsf.govmdpi.comchemrxiv.org

Introduction of Diverse Side Chains (e.g., Morpholinopropoxy, Alkyl).nih.gov

The introduction of diverse side chains, often at the C-6 or C-7 positions, is another important derivatization strategy. For example, a morpholinopropoxy side chain can be introduced by reacting a hydroxylated quinazolinone derivative with 4-(3-chloropropyl)morpholine (B193441) in the presence of a base like potassium carbonate. nih.gov

Specifically, 6-hydroxy-7-ethoxyquinazolin-4(3H)-one, which can be obtained by the selective dealkylation of this compound using methionine in methanesulfonic acid, serves as a key intermediate for this purpose. nih.gov The hydroxyl group can then be alkylated to introduce the desired side chain. nih.gov This approach allows for the incorporation of various functionalities that can influence the compound's pharmacokinetic properties.

Incorporation of Amino Acid and Dipeptide Residues in Quinazolinone Derivatives.researchgate.netnih.govresearchgate.netmdpi.comnih.gov

To enhance the biological activity and biocompatibility of quinazolinone derivatives, amino acids and peptides are often incorporated into their structure. researchgate.netnih.gov This can be achieved by coupling a quinazolinone derivative bearing a carboxylic acid functionality with amino acid or peptide esters. researchgate.netresearchgate.net

For example, a quinazolinone derivative with a salicylic (B10762653) acid moiety can be coupled with different amino acid methyl ester hydrochlorides or dipeptide methyl esters using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-methylmorpholine (NMM). researchgate.netnih.gov This strategy has been used to synthesize a series of quinazolinone-peptide conjugates. researchgate.netnih.gov Microwave irradiation has also been shown to be an effective method for preparing quinazolinone amino acid esters and hydrazides, often resulting in shorter reaction times and higher yields compared to conventional heating. nih.gov

Molecular Hybridization with Other Heterocyclic Systems (e.g., Thiazole (B1198619), Hydrazone).nih.govnih.govcsic.esbeilstein-journals.orgfarmaciajournal.com

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug design. The this compound core has been hybridized with various other heterocyclic systems, such as thiazole and hydrazone, to generate novel compounds with enhanced biological profiles.

For example, the 4-position of the quinazolinone ring can be functionalized with a hydrazinyl group, which can then be condensed with aldehydes or ketones to form hydrazone derivatives. nih.gov This approach has been used to synthesize 2-arylquinazolin-4-(5-nitro-2-furfurylidene)hydrazones. nih.gov

Furthermore, the quinazolinone scaffold can be linked to a thiazole ring. This has been achieved in the synthesis of F16BPase inhibitors, where a thiazole moiety is connected to the quinazolinone core via an amino linker. csic.es The synthesis of such hybrids often involves multi-step reaction sequences, starting from appropriately functionalized quinazolinone and thiazole precursors. csic.esbeilstein-journals.orgfarmaciajournal.com

Exploration of Biological Activities and Molecular Interactions of 6,7 Diethoxyquinazolin 4 3h One Derivatives

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in regulating cellular processes like proliferation, differentiation, and motility. nih.gov Dysregulation of RTK signaling, often through overexpression or mutation, is a common feature in many cancers, making them attractive targets for therapeutic intervention. nih.govdoi.org Quinazoline (B50416) derivatives have emerged as a significant class of RTK inhibitors. mdpi.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Modulation by Quinazoline Derivatives

The epidermal growth factor receptor (EGFR) is a well-studied RTK that is often overexpressed in various cancers. nih.gov Its activation initiates a signaling cascade that promotes cell growth and survival. doi.org Consequently, inhibiting the tyrosine kinase domain of EGFR (EGFR-TK) is a proven strategy in cancer therapy. nih.govfrontiersin.org The 4-anilinoquinazoline (B1210976) scaffold is a key pharmacophore in the design of effective EGFR inhibitors. semanticscholar.org

The inhibitory potential of quinazoline derivatives is typically assessed by their ability to block the autophosphorylation of the EGFR-TK domain in vitro. This is often measured as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

Research has shown that modifications to the 6,7-diethoxyquinazoline scaffold can yield highly potent inhibitors. For instance, a series of 4-(3-iodophenoxy)-6,7-diethoxyquinazoline derivatives were synthesized and evaluated for their ability to inhibit EGFR phosphorylation. One derivative, 4-(3-Iodophenoxy)-6,7-diethoxyquinazoline (PHY), demonstrated an IC₅₀ value of 12.7 ± 7.2 nM. nih.gov Further modifications at the 6-position of the quinazoline ring, replacing the ethoxy group with various side chains, led to compounds with even greater potency. For example, the derivative 6-(3-morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline (also known as PYK or compound 6a) showed a high potency with an IC₅₀ of 12.0 ± 3.9 nM, which is comparable to the well-known potent EGFR-TK inhibitor, PD153035 (IC₅₀; 4.9 ± 1.29 nM). nih.gov

The table below summarizes the in vitro EGFR-TK inhibitory potencies of several synthesized 6,7-diethoxyquinazoline derivatives.

| Compound | Structure/Modification | IC₅₀ (nM) against EGFR-TK | Reference |

|---|---|---|---|

| PHY | 4-(3-Iodophenoxy)-6,7-diethoxyquinazoline | 12.7 ± 7.2 | nih.gov |

| BAY | 4-(3-Iodobenzylamino)-6,7-diethoxyquinazoline | 51.0 ± 8.9 | nih.gov |

| PYK (6a) | 6-(3-Morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline | 12.0 ± 3.9 | nih.gov |

| 6b | 6-(3-(Piperidin-1-yl)propoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline | 16.5 ± 1.8 | nih.gov |

| 6c | 6-(3-(Pyrrolidin-1-yl)propoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline | 41.5 ± 4.1 | nih.gov |

| PD153035 (Reference) | N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine | 4.9 ± 1.29 | nih.gov |

To further characterize the interaction with EGFR-TK and to develop potential imaging agents for tumors expressing EGFR, radioiodinated versions of potent quinazoline inhibitors have been synthesized and evaluated. These radioligands allow for direct measurement of binding affinity and selectivity.

Studies using [¹²⁵I]m-IPQ, a radioiodinated 4-(3-iodoanilino)-6,7-diethoxyquinazoline, showed that it binds to a single population of binding sites with high affinity. nih.gov The binding was selective to EGFR-TK, and tumor uptake of the radioligand correlated with the level of EGFR-TK expression. nih.gov However, this compound showed limited in vivo stability. nih.gov

To improve stability, [¹²⁵I]PHY was developed. This ligand demonstrated improved in vivo stability with lower deiodination. nih.gov In vitro binding assays confirmed that [¹²⁵I]PHY selectively binds to EGFR-TK. Pretreatment with specific EGFR-TK inhibitors blocked its binding, confirming the target specificity. nih.govnih.gov Furthermore, the radioiodinated derivative [¹²⁵I]PYK also demonstrated selective EGFR-TK binding and showed high accumulation in tumors, making it a candidate for diagnostic imaging. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) Selective Inhibition by Quinazoline Derivatives

Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family, is a key therapeutic target, particularly in a subset of breast cancers where it is overexpressed. rsc.orgnih.gov While some quinazoline derivatives act as dual inhibitors of both EGFR and HER2, achieving high selectivity for HER2 over EGFR is a significant challenge but desirable to minimize side effects associated with EGFR inhibition. mdpi.comnih.gov

Research into novel quinazoline derivatives has shown that selectivity for HER2 over EGFR is highly dependent on the substituents at the C-4 and C-6 positions of the quinazoline ring. nih.gov By modifying these positions, researchers have developed compounds with significantly improved HER2 selectivity. For example, one study reported a novel quinazoline derivative, compound 7c, which exhibited an IC₅₀ of 8 nM for HER2 and showed a 240-fold higher selectivity for HER2 over EGFR compared to the dual inhibitor lapatinib. nih.gov In another study, bioisosteric replacement of a quinoline (B57606) moiety with an isoquinoline (B145761) in quinazoline derivatives resulted in a 7- to 12-fold enhancement in selectivity for HER2 over EGFR in kinase assays. rsc.orgrsc.org These selective inhibitors also demonstrated potent anti-proliferative effects in HER2-dependent cancer cell lines. rsc.org

Ephrin Type-A Receptor 2 (EphA2) Agonism by Quinazoline Scaffolds

The EphA2 receptor, another RTK, is overexpressed in many cancers and is linked to malignant progression. ekb.egnih.gov Interestingly, while ligand-independent EphA2 activity can promote cancer, activation of the receptor by its natural ligand, ephrin-A1, can suppress tumor progression. nih.gov This has spurred the search for small molecule agonists that can mimic this tumor-suppressive effect.

The quinazoline scaffold has been identified as a core structure for developing EphA2 agonists. Doxazosin, a known α1-adrenoreceptor antagonist with a 6,7-dimethoxyquinazoline (B1622564) core, was discovered to be a small molecule agonist of the EphA2 receptor. nih.govplos.org It was shown to activate the EphA2 receptor in a dose-dependent manner, leading to subsequent receptor internalization, a characteristic of ligand-induced activation. plos.org Building on this finding, new analogs have been developed to enhance potency for EphA2. nih.gov For example, a dimeric compound (compound 27) based on the quinazoline scaffold showed superior activity in activating EphA2 compared to Doxazosin and inhibited cancer cell colony formation at nanomolar concentrations. nih.gov

Enzyme Inhibition Profiles

Beyond their well-documented activity as RTK inhibitors, derivatives based on the quinazoline scaffold have been shown to inhibit a diverse range of other enzyme classes, highlighting the versatility of this chemical structure in drug design.

Cytochrome P450 (CYP) Inhibition: The CYP1B1 enzyme is implicated in the development of several carcinomas. A study designed quinazoline derivatives as potential CYP1B1 inhibitors. Screening of twenty analogs identified compounds 5c and 5h as potent inhibitors of CYP1B1, with IC₅₀ values in the nanomolar range. These compounds also showed high selectivity for CYP1B1 over other CYP enzymes like CYP1A1, suggesting a lower risk of drug-drug interactions. nih.gov

Histone Demethylase Inhibition: Epigenetic enzymes are another important class of drug targets. Through a drug repurposing strategy, the EGFR inhibitor erlotinib (B232), which has a quinazoline core, was found to have weak activity against histone lysine-specific demethylase 1 (LSD1). nih.gov This led to the optimization of the structure, resulting in an analog (5k) with significantly enhanced inhibitory activity against LSD1 (IC₅₀ = 0.69 µM) and high water solubility. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing diabetes. A series of novel quinazoline derivatives were synthesized and screened for their activity against α-glucosidase. Several compounds showed activity in the low micromolar range, with compound 6f being the most potent, exhibiting an IC₅₀ of 3.4 µM. researchgate.net

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: PARP-1 is an enzyme involved in DNA repair, and its inhibition is a strategy for treating cancers with specific DNA repair defects. Novel 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives were designed as PARP-1 inhibitors. These compounds showed potent inhibitory activity at nanomolar concentrations. ekb.eg

The table below provides a summary of the diverse enzyme inhibition profiles of various quinazoline derivatives.

| Enzyme Target | Quinazoline Derivative Example | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| CYP1B1 | Quinazoline 5c and 5h | nM range | nih.gov |

| LSD1 | Erlotinib analog 5k | 0.69 µM | nih.gov |

| α-Glucosidase | Quinazoline derivative 6f | 3.4 µM | researchgate.net |

| PARP-1 | 1-Benzyl-quinazoline-2,4(1H,3H)-diones | nM levels | ekb.eg |

Fructose-1,6-bisphosphatase (F16BPase) Allosteric Inhibition by Anilinoquinazolines

Anilinoquinazolines, a class of compounds that includes derivatives of 6,7-diethoxyquinazolin-4(3H)-one, have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (F16BPase). nih.govebi.ac.uk F16BPase is a crucial enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources. wikipedia.orgnih.gov By inhibiting this enzyme, these compounds can play a role in managing type 2 diabetes, where the overproduction of glucose by the liver is a key factor. wikipedia.org

The inhibition by anilinoquinazolines is allosteric, meaning they bind to a site on the enzyme separate from the active site. nih.govnih.gov This binding induces a conformational change in the enzyme, reducing its catalytic activity. nih.gov This mechanism represents a distinct approach to F16BPase inhibition compared to traditional active-site inhibitors. nih.gov Research has shown that these compounds can be selective for F16BPase, with appropriate chemical modifications separating this activity from other effects, such as the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which is observed with similar structures. nih.govacs.orgacs.org

Structural Basis of F16BPase Complexation with 6,7-Diethoxyquinazoline-Derived Inhibitors

X-ray crystallography studies have revealed the structural basis for the allosteric inhibition of F16BPase by anilinoquinazolines. These inhibitors bind at a novel, symmetry-repeated allosteric site located at the interface between the enzyme's subunits. nih.govacs.orgacs.org This binding site is distant from the active site where the substrate, fructose-1,6-bisphosphate, binds. nih.gov

The inhibition mechanism involves the inhibitor binding to a specific loop on the enzyme, comprising amino acid residues 52-72. nih.govacs.org This interaction prevents the loop from participating in the formation of the catalytic site, thereby deactivating the enzyme. nih.govacs.org Site-directed mutagenesis experiments have further identified the key amino acid residues within this loop that are essential for inhibitor recognition and binding. nih.govacs.org Specifically, a compound identified as (4-(3-(6,7-diethoxy-quinazolin-4-ylamino)-phenyl)-thiazol-2-yl)-methanol was instrumental in identifying a crucial allosteric communication pathway within the enzyme. nih.gov The binding of the inhibitor to this allosteric site promotes a conformational change in the FBPase tetramer, shifting it to a less active state. nih.gov

Acetylcholinesterase (AChE) Inhibition by 6,7-Dimethoxyquinazoline-4(3H)-one Derivatives

Derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been investigated as potential therapeutic agents for Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE). bmpcjournal.rueco-vector.commdpi.com AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition can help manage the cognitive symptoms of Alzheimer's. Studies have shown that these quinazolinone derivatives can inhibit AChE activity in vitro with IC₅₀ values ranging from 1.8 to 4.2 mg/ml, which is comparable to the reference drug donepezil (B133215) (IC₅₀ = 2.4 mg/ml). bmpcjournal.ru

Among the derivatives studied, those containing amino acid and dipeptide residues, particularly glycylglycine (B550881) and glycylleucine, demonstrated the highest inhibitory activity, in some cases surpassing that of donepezil. bmpcjournal.ruresearchgate.net In addition to their AChE inhibitory effects, these compounds also showed moderate anti-amyloid properties, reducing the aggregation of β-amyloid particles by over 50%. bmpcjournal.ru

| Compound | Derivative Type | AChE IC₅₀ (mg/ml) | Reference Drug (Donepezil) IC₅₀ (mg/ml) |

|---|---|---|---|

| General Range | Amino acid/dipeptide derivatives | 1.8 - 4.2 | 2.4 |

| Most Active | Glycylglycine residue | Reported to surpass Donepezil | 2.4 |

| Most Active | Glycylleucine residue | Reported to surpass Donepezil | 2.4 |

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition by Quinazolinone Derivatives

The inhibition of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic strategy for Alzheimer's disease, as this enzyme initiates the production of amyloid-β peptides that form plaques in the brain. nih.govresearchgate.net Quinazolinone derivatives, particularly quinazolinone-hydrazone hybrids, have emerged as a class of non-peptidic BACE1 inhibitors. nih.govmdpi.com

Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring of the hydrazone moiety significantly influence inhibitory activity. researchgate.net For instance, a compound bearing a 2,3-dichlorophenyl group (compound 4h) exhibited the highest activity in one study, with an IC₅₀ value of 3.7 μM against BACE1. researchgate.netnih.govmdpi.com Docking studies confirmed a strong interaction between this compound and key residues in the active site of the enzyme. nih.govmdpi.com Another derivative, which included a 2,4-dihydroxyphenyl scaffold, demonstrated both moderate BACE1 inhibition (IC₅₀ = 27.6 μM) and significant antioxidant effects. nih.gov Other research has identified a different quinazoline derivative (compound 14) with even more potent BACE1 inhibition (IC₅₀: 0.231 μM). mdpi.com

Urease and Cyclooxygenase (COX) Enzyme Inhibition by Quinazolinone-Based Hybrids

Molecular hybridization, which combines the quinazolinone scaffold with other pharmacologically active heterocycles, has led to the development of potent inhibitors for both urease and cyclooxygenase (COX) enzymes. nih.govresearchgate.net

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in treating infections caused by pathogens like Helicobacter pylori. researchgate.net Quinazolinone hybrids containing coumarin, triazole, and thiadiazole rings have demonstrated outstanding urease inhibitory potential. nih.gov In one study, coumarin-quinazolinone hybrids exhibited IC₅₀ values ranging from 1.26 to 1.82 μg/mL, which is significantly more potent than the standard inhibitors acetohydroxamic acid (IC₅₀ = 21.05 μg/mL) and thiourea (B124793) (IC₅₀ = 15.08 μg/mL). nih.gov Another series of quinazolinone derivatives incorporating triazole and thiadiazole functionalities also showed excellent activity, with IC₅₀ values as low as 1.88 μg/mL. researchgate.net

| Hybrid Type | Compound Example | IC₅₀ (µg/mL) | Reference Inhibitor | Reference IC₅₀ (µg/mL) |

|---|---|---|---|---|

| Coumarin Hybrid | 10a-d | 1.26 - 1.82 | Thiourea | 15.08 |

| Triazole/Thiadiazole Hybrid | 5c | 1.88 | Acetohydroxamic acid | 21.03 |

| Thiadiazole Hybrid | 2i | 1.6 | Thiourea | 15.06 |

Cyclooxygenase (COX) Inhibition

COX enzymes are central to the inflammatory process, and their inhibition is the basis for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Some existing NSAIDs, like proquazone (B1679723) and fluproquazone, already contain a quinazolinone scaffold. nih.gov Research has focused on designing novel quinazolinone derivatives as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov These designs often feature two adjoining aryl rings attached to the central quinazolinone heterocycle, creating a "V-shape" that fits into the COX-2 active site. nih.govacs.org Novel quinazolinones conjugated with moieties like ibuprofen, indole (B1671886) acetamide, or thioacetohydrazide have shown superior COX-2 selectivity, with some compounds exhibiting anti-inflammatory activity comparable to celecoxib. nih.gov

Dipeptidyl Peptidase IV (DPP-4) Inhibition by Quinazolinone Derivatives

Inhibition of dipeptidyl peptidase-4 (DPP-4) is a modern therapeutic approach for managing type 2 diabetes mellitus. brieflands.comjetir.org DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and lowers blood glucose levels. jetir.org Quinazolinone derivatives have gained significant attention as potential DPP-4 inhibitors. brieflands.comjetir.org

Research has led to the design of highly potent inhibitors based on this scaffold. For example, a series of spiro cyclohexane-1,2'-quinazoline derivatives were found to be 102 to 103 times more active than the reference drug linagliptin. nih.gov Another study synthesized a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives that showed good inhibitory activity against the DPP-4 enzyme, with IC₅₀ values ranging from 1.4621 to 6.7805 µM. brieflands.com These findings highlight the promise of the quinazolinone structure as a foundation for developing new and effective antidiabetic agents. jetir.orgnih.gov

Antimicrobial Efficacy of Quinazolinone Derivatives

The quinazolinone ring system is a core component of many compounds with significant antimicrobial properties. These derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govbiomedpharmajournal.org

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the quinazolinone nucleus. eco-vector.com For instance, some studies have shown that certain derivatives are particularly effective against Gram-negative bacteria. nih.gov Hybrid molecules, such as those incorporating thiazolidinone or thiourea moieties, have been synthesized to enhance antimicrobial properties and combat drug resistance. usx.edu.cn These hybrids have shown good activity against bacteria like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and fungi such as Aspergillus niger and Candida albicans. usx.edu.cn Peptide derivatives of quinazolinone have also emerged as promising antimicrobial agents, with some compounds showing potency comparable to the standard drug ciprofloxacin (B1669076) against multiple bacterial strains. researchgate.net

| Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

|---|---|---|---|

| 2,3-disubstituted (3H)-quinazolinones | Active | Mild to high activity | Active against all tested strains |

| N-hexyl substituted isatin-quinazoline | Active | Active | Active |

| Thiourea/thiazolidine hybrids | Staphylococcus aureus | Escherichia coli | Aspergillus niger, Candida albicans |

| Peptide derivatives | Staphylococcus aureus, Streptococcus pyogenes | Pseudomonas aeruginosa, Escherichia coli | Not specified |

Antibacterial Activity Against Specific Bacterial Strains

Derivatives of the quinazolinone scaffold have shown promising antibacterial activity against various plant and human pathogens.

Against Xanthomonas oryzae pv. oryzae

Xanthomonas oryzae pv. oryzae (Xoo) is the causative agent of bacterial leaf blight in rice, a major threat to this staple crop. mdpi.com Several studies have highlighted the potential of quinazolinone derivatives in combating this pathogen.

A series of novel myricetin (B1677590) derivatives containing a sulfonamide moiety were synthesized and evaluated for their antibacterial activities. nih.gov Among them, compound A12 exhibited the most potent in vitro activity against X. oryzae pv. oryzae, with an EC50 value of 4.7 μg/mL. nih.gov This was significantly better than the commercial bactericides thiodiazole-copper (71.4 μg/mL) and bismerthiazol (B1226852) (54.7 μg/mL). nih.gov

In another study, a series of 6-chloro-4-(4-substituted piperazinyl)quinazoline derivatives were prepared. nih.gov Compound 6b from this series showed the best inhibitory activity against Xoo, with an EC50 of 8.46 µg/mL. nih.gov

Furthermore, novel 1,3,4-oxadiazole (B1194373) derivatives incorporating a sulfonate or carboxylate moiety have been synthesized and tested. researchgate.net Compounds A5 , A31 , and A33 demonstrated strong antibacterial activity against Xoo, with EC50 values of 4.24, 6.77, and 9.35 μg/mL, respectively. researchgate.net Additionally, a novel alkyl sulfonamide, SYAUP-491 , was found to have a significant curative effect of 74.1% against bacterial leaf blight in rice and an EC50 value of 6.96 μg/mL against Xoo in vitro. mdpi.com

The plant-derived alkaloid chelerythrine (B190780) has also been investigated for its effect on Xoo. mdpi.com It was found to significantly inhibit the growth of Xoo at a concentration of 1.25 μg/mL and exhibited a minimum bactericidal concentration (MBC) of 40 μg/mL. mdpi.com

**Table 1: In Vitro Antibacterial Activity of Various Compounds Against Xanthomonas oryzae pv. *oryzae***

| Compound | EC50 (μg/mL) | Reference |

|---|---|---|

| A12 | 4.7 | nih.gov |

| 6b | 8.46 | nih.gov |

| A5 | 4.24 | researchgate.net |

| A31 | 6.77 | researchgate.net |

| A33 | 9.35 | researchgate.net |

| SYAUP-491 | 6.96 | mdpi.com |

| Chelerythrine | 1.25 (MIC) | mdpi.com |

| Thiodiazole-copper | 71.4 | nih.gov |

| Bismerthiazol | 54.7 | nih.gov |

Against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a significant cause of hospital-acquired infections and is known for its resistance to many antibiotics. nih.gov Research into new antimicrobial agents is crucial. Acylphloroglucinol derivatives have been investigated for their activity against MRSA. nih.gov Compound A5 from this class showed excellent antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.98 μg/mL and a minimum bactericidal concentration (MBC) of 1.95 μg/mL. nih.gov This activity was noted to be better than that of vancomycin (B549263) against the tested MRSA strain. nih.gov

Novel thiazole (B1198619) derivatives have also been synthesized and tested against multidrug-resistant Gram-positive pathogens. mdpi.com Compounds 3h , 3j , and 7 demonstrated promising activity against linezolid/tedizolid-resistant S. aureus strains, with MIC values ranging from 1 to 32 µg/mL. mdpi.com

Antifungal Activities of Quinazolinone Scaffolds

The 4(3H)-quinazolinone scaffold is a key component in compounds exhibiting a broad spectrum of antifungal activities. nih.gov The introduction of an electron-withdrawing group on this scaffold has been shown to enhance its antifungal efficacy. nih.gov

In one study, a series of 4(3H)-quinazolinone derivatives were synthesized by combining the scaffold with a 1,4-pentadiene-3-one moiety. nih.gov Structure-activity relationship (SAR) studies revealed that introducing an electron-withdrawing group on the benzene (B151609) ring significantly improved antifungal activity compared to an electron-donating group. nih.gov Compound 67 from this series demonstrated excellent broad-spectrum antifungal activity, with a particularly potent inhibitory effect against Sclerotinia sclerotiorum (EC50 of 0.70 μg/mL) and Phomopsis sp. (EC50 of 3.84 μg/mL). nih.gov

Another study focused on novel quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives as potential fungicides against Rhizoctonia solani. nih.gov The results indicated that substitution at the 6-position of the quinazolinone ring led to the highest antifungal activity. nih.gov Specifically, compound 6a₁₆ showed excellent antifungal activity against R. solani, with an EC50 of 9.06 mg/L, which was more effective than the commercial fungicide fluconazole (B54011) (EC50 = 12.29 mg/L). nih.gov

Further research has shown that the hydrazine (B178648) moiety and a fluorophenyl substituent at the N3 side chain of the 4(3H)-quinazolinone scaffold are important for maintaining or enhancing antifungal activity against phytopathogenic fungi. nih.gov

Table 2: Antifungal Activity of Quinazolinone Derivatives

| Compound | Target Fungi | EC50 | Reference |

|---|---|---|---|

| 67 | Sclerotinia sclerotiorum | 0.70 μg/mL | nih.gov |

| 67 | Phomopsis sp. | 3.84 μg/mL | nih.gov |

| 6a₁₆ | Rhizoctonia solani | 9.06 mg/L | nih.gov |

| Fluconazole | Rhizoctonia solani | 12.29 mg/L | nih.gov |

Antimalarial Activity of Quinazolinone Scaffolds

Malaria remains a significant global health issue, and the development of new antimalarial agents is a priority due to increasing drug resistance. nih.gov The 4-quinazolinone moiety, a core structure in the natural antimalarial compound febrifugine, has been a focus of research for developing new antimalarial drugs. nih.gov

A series of 2,3-substituted quinazolin-4(3H)-one derivatives were designed based on the structure of febrifugine. nih.gov In vivo tests in mice infected with Plasmodium berghei showed that these compounds exhibited antimalarial activity at a dose of 5 mg/kg. nih.gov It was noted that the 4-quinazolinone moiety, the nitrogen atom of the piperidine (B6355638) ring, and a propyl chain are crucial for antimalarial activity. nih.gov

Truncation of a related lactam structure led to a dihydroquinazolinone scaffold with potent antimalarial activity that targets PfATP4, a key ion channel in the malaria parasite. lshtm.ac.uk However, the efficacy of these analogues in a mouse model was limited by their metabolic and aqueous stability. lshtm.ac.uk

Hybrid molecules combining a 4-aminoquinoline (B48711) scaffold with a pyrano[2,3-c]pyrazole moiety have also been synthesized and evaluated for their antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov Compounds 4a , 4b , 4c , and 4e showed potent inhibition against the 3D7 strain, with EC50 values of 0.19, 0.0130, 0.113, and 0.026 μM, respectively. nih.gov Notably, compounds 4a , 4b , and 4d also displayed potent activity against the K1 strain, with EC50 values of 0.25, 0.02, and 0.30 μM, respectively. nih.gov

Furthermore, novel 4-aminoquinoline analogs, a monoquinoline (MAQ ) and a bisquinoline (BAQ ), were synthesized and showed activity in the nanomolar range against P. falciparum in vitro. plos.org Both compounds were found to significantly inhibit hemozoin formation, a critical process for the parasite's survival. plos.org

**Table 3: Antimalarial Activity of Quinoline and Quinazolinone Derivatives Against *P. falciparum***

| Compound | Strain | EC50 (μM) | Reference |

|---|---|---|---|

| 4a | 3D7 | 0.19 | nih.gov |

| 4b | 3D7 | 0.0130 | nih.gov |

| 4c | 3D7 | 0.113 | nih.gov |

| 4e | 3D7 | 0.026 | nih.gov |

| 4a | K1 | 0.25 | nih.gov |

| 4b | K1 | 0.02 | nih.gov |

| 4d | K1 | 0.30 | nih.gov |

Structure Activity Relationship Sar and Computational Investigations

Positional Substitution Effects on Biological Efficacy (C-2, C-4, C-6, C-7, N-3 of the Quinazolinone Core)

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the core structure. nih.govmdpi.com Modifications at the C-2, C-4, C-6, C-7, and N-3 positions have been systematically explored to enhance potency and selectivity.

Influence of Anilino Moiety at C-4 on Receptor Selectivity (e.g., HER2 vs. EGFR)

The substitution at the C-4 position of the quinazoline (B50416) ring with an anilino moiety is a critical determinant of inhibitory activity against receptor tyrosine kinases like EGFR and HER2. mdpi.com The nature of the aniline (B41778) substituent significantly impacts the selectivity between these two closely related receptors. Research has shown that the selectivity for HER2 over EGFR is dependent on the specific aniline group at C-4 and the substituents at the C-6 position. nih.govresearchgate.net For instance, certain 4-anilinoquinazoline (B1210976) derivatives have demonstrated a preference for binding to EGFR over HER2. plos.org The introduction of a 4-benzyloxy aniline moiety has been identified as a key structural feature responsible for potent ErbB-2 (HER2) inhibitory activity. ugr.es One study reported a compound that exhibited an IC50 of 8 nM for HER2 and a remarkable 240-fold higher selectivity for HER2 over EGFR compared to the established inhibitor, lapatinib. nih.govresearchgate.net

Role of Substituents at C-6 in Modulating Inhibitory Potency

Substituents at the C-6 position of the quinazolinone core play a pivotal role in modulating the inhibitory potency of these compounds. The presence of bulky or electron-releasing groups at this position can enhance activity. For example, a series of novel quinazoline derivatives with various C-6 benzamide (B126) substituents were synthesized and most showed significant inhibitory potency against EGFR kinase. nih.gov Specifically, compound 6g from this series demonstrated potent inhibitory activity against wild-type EGFR with an IC50 of 5 nM. nih.gov The combination of substitutions at both C-6 and C-7 with dialkoxy groups has been found to be compatible with good activity. tandfonline.com Furthermore, the introduction of carbon-linked side chains at the C-6 position of 4-anilinoquinazolines has been explored to develop potent and selective EGFR inhibitors. ugr.es

Impact of Ethoxy Groups and Their Modifications on Pharmacological Properties

The 6,7-diethoxy substitution pattern is a hallmark of many biologically active quinazolinone derivatives. The presence of these ethoxy groups, or their modifications, significantly influences the pharmacological properties of the compounds. For instance, the 6,7-dimethoxy substitution has been associated with increased cytotoxicity in certain cancer cell lines. nih.gov In a study involving the synthesis of radioiodinated quinazoline derivatives for tumor imaging, 6,7-diethoxyquinazolin-4(3H)-one was used as a starting material, highlighting the importance of this core structure. nih.gov The modification of the 6-ethoxy group to a 6-(3-morpholinopropoxy) group in a related series led to potent EGFR tyrosine kinase inhibitors. nih.gov The solvent used during the synthesis of 2-ethoxy-4(3H) quinazolinone derivatives can also influence the final product and its subsequent biological activity. researchgate.net

Effects of Amino Acid and Dipeptide Residues on Enzyme Inhibition Profiles

The conjugation of amino acids and dipeptides to the quinazolinone scaffold has emerged as a promising strategy to modulate enzyme inhibition profiles. This approach can enhance binding affinity and selectivity. For example, quinazoline antifolate analogues with γ-linked L-D and D-L dipeptides have been synthesized and evaluated as thymidylate synthase inhibitors. acs.org The Glu-γ-D-Glu derivative, in particular, showed potent enzyme and growth inhibitory activity. acs.org The stability of these dipeptide analogues to in vivo hydrolysis is a critical factor, with modifications like using a D-enantiomer for the second amino acid enhancing stability. nih.gov Furthermore, quinazolinone-Schiff's bases derived from 3-amino-2-methylquinazolin-4(3H)-one have been studied as inhibitors of human dipeptidyl peptidase III (hDPP III). semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. Several 3D-QSAR studies on quinazolinone derivatives have been conducted to understand the structural requirements for potent EGFR inhibition. sphinxsai.com These studies, often employing CoMFA and CoMSIA methods, have revealed that steric and hydrophobic interactions are dominant factors for activity. sphinxsai.com A 3D-QSAR model for a series of quinazolinone derivatives acting as EGFR inhibitors showed a good cross-validated coefficient (q2) of 0.873, indicating its predictive ability. sphinxsai.com Another study focusing on quinazolinone derivatives containing hydrazone structures also developed a 3D-QSAR model to guide future structural modifications for improved antitumor activity. rsc.org QSAR models have also been developed for quinazoline derivatives targeting breast cancer, with one machine learning-based model showing a high predictive R2 value of 0.991. biointerfaceresearch.com

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding interactions between quinazolinone derivatives and their target enzymes. Docking studies of quinazolinone derivatives with EGFR have been instrumental in elucidating the binding modes and identifying key interactions within the ATP-binding site. tandfonline.comacs.org For instance, docking simulations of a potent dual EGFR/HER2 inhibitor revealed its probable binding pose within the active sites of both kinases. plos.org Similarly, molecular docking has been used to study the interactions of quinazolinone derivatives with other targets like CDK2, DNA gyrase, and COX-II. nih.govnih.govresearchgate.net These studies have identified crucial amino acid residues involved in hydrogen bonding and hydrophobic interactions, providing valuable insights for the design of more potent and selective inhibitors. nih.govresearchgate.net

Ligand-Protein Interaction Analysis (e.g., F16BPase, PBP2a, EGFR)

The quinazolinone scaffold, particularly derivatives of this compound, has been the subject of extensive computational and experimental studies to understand its interactions with various protein targets. These investigations are crucial for elucidating the mechanism of action and guiding the design of more potent and selective inhibitors.

Fructose 1,6-bisphosphatase (FBPase): A derivative, {4-[3-(6,7-Diethoxy-Quinazolin-4-Ylamino)-Phenyl]-Thiazol-2-Yl}-Methanol, has been identified as an allosteric inhibitor of FBPase, a key enzyme in gluconeogenesis and a potential drug target for type II diabetes. drugbank.comnih.gov Studies have shown that this compound binds to an allosteric site, distinct from the active site, inducing conformational changes that inhibit enzyme activity. nih.gov Site-directed mutagenesis studies have been instrumental in mapping the interaction. For instance, mutating residues such as K112A and Y113A in the AMP binding site, a known regulatory site, abolished the cooperative response to AMP without affecting regulation by other molecules. nih.gov This highlights the specific and complex nature of allosteric modulation by quinazolinone-based compounds.

Penicillin-Binding Protein 2a (PBP2a): Quinazolinone derivatives have emerged as promising non-β-lactam inhibitors of Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). rcsb.orgnih.gov Computational studies suggest that these compounds bind to an allosteric site on PBP2a. mdpi.com This binding event is thought to trigger conformational changes that open the active site, which is normally closed and inaccessible to β-lactam antibiotics. mdpi.commdpi.com For example, the crystal structure of PBP2a in complex with a quinazolinone ligand revealed its location in the allosteric domain, which includes residues from Ser27 to Pro326. mdpi.com This allosteric inhibition mechanism presents a novel strategy to combat MRSA by re-sensitizing the bacteria to existing antibiotics or acting as standalone antibacterial agents. rcsb.orgnih.gov

Epidermal Growth Factor Receptor (EGFR): The 6,7-diethoxyquinazoline moiety is a core component of several potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov EGFR is a key player in cell signaling pathways that regulate cell growth and proliferation, and its overactivity is linked to various cancers. uniprot.org Docking analyses of quinazolin-4(3H)-one derivatives with the EGFR kinase domain have revealed key binding interactions. nih.gov These interactions typically involve the formation of one or more hydrogen bonds with critical residues in the ATP-binding pocket, such as Met793 and Thr790. nih.gov Additionally, van der Waals forces and pi-alkyl interactions with residues like Val726, Ala743, and Leu844 contribute to the stability of the ligand-protein complex. nih.gov The specific substitution pattern on the quinazoline core significantly influences the binding affinity and inhibitory potency. nih.govosti.gov

Table 1: Key Amino Acid Interactions for Quinazolinone Derivatives

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| EGFR | Met793, Thr790 | Hydrogen Bond | nih.gov |

| Gln791, Ala743, Leu788 | Van der Waals | nih.gov | |

| Val726, Leu844 | Alkyl/Pi-Alkyl | nih.gov | |

| PBP2a | Allosteric Site (Ser27-Pro326) | Allosteric Binding | mdpi.com |

| FBPase | K112, Y113 (AMP Site) | Allosteric Modulation | nih.gov |

Elucidation of Binding Modes and Pharmacophore Development

Understanding the precise binding modes of this compound derivatives is fundamental to developing pharmacophore models, which are abstract representations of the essential steric and electronic features required for biological activity. dovepress.com These models serve as 3D queries for virtual screening to identify new, structurally diverse compounds with the potential for similar biological effects. nih.gov

The development of a pharmacophore model can be either ligand-based or structure-based. semanticscholar.org

Structure-Based Pharmacophore Modeling: This approach utilizes the 3D structure of the target protein, often with a bound ligand. The model is built by identifying the key interaction points between the ligand and the protein's active or allosteric site. semanticscholar.org For instance, the binding mode of a quinazolinone inhibitor within the EGFR kinase domain, showing a hydrogen bond to Met793, a hydrophobic interaction with the gatekeeper residue, and interactions with the surrounding amino acids, would form the basis of a structure-based pharmacophore. nih.gov

Ligand-Based Pharmacophore Modeling: When a high-resolution structure of the target is unavailable, a model can be generated by aligning a set of active molecules and extracting the common chemical features responsible for their activity. nih.gov Features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov

Computational studies on 6-methylquinazolin-4(3H)-one derivatives as BRD9 binders illustrate this process. cnr.it Docking calculations were first performed to predict the binding pose within the BRD9 binding site. The resulting poses were then screened against previously developed 3D structure-based pharmacophore models to validate the core as a promising scaffold for developing new binders. cnr.it This workflow demonstrates how elucidating binding modes directly informs pharmacophore development, enabling the rational design and discovery of new selective ligands. cnr.it

Table 2: Common Pharmacophore Features

| Feature | Abbreviation | Description | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. | nih.gov |

| Hydrogen Bond Donor | HBD | A group capable of donating a hydrogen atom to a hydrogen bond. | nih.gov |

| Hydrophobic | H | A nonpolar group that interacts favorably with other nonpolar groups. | nih.gov |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | nih.gov |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. | nih.gov |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. | nih.gov |

Prediction of Molecular Affinity and Selectivity

Computational methods are increasingly employed to predict the binding affinity and selectivity of drug candidates, thereby prioritizing compounds for synthesis and experimental testing. nih.gov

Molecular Affinity Prediction: Binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or IC50 value, quantifies the strength of the interaction between a ligand and a protein. Computational techniques like molecular docking and free energy calculations are used to estimate this value. Docking programs predict the preferred orientation of a ligand within a binding site and assign a score that correlates with binding affinity. For example, docking scores for quinazolinone derivatives against EGFR can help rank their potential potency. researchgate.net

More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), calculate the binding free energy (ΔG_binding) of the protein-ligand complex. nih.gov This approach was used to evaluate the binding affinity of flavonoids to the PBP2a active site, providing a more quantitative prediction than docking scores alone. nih.gov Advanced techniques like alchemical free energy calculations offer even greater accuracy but are computationally more demanding. nih.gov These methods have been benchmarked on various systems, demonstrating their potential to accurately predict affinity. nih.gov

Selectivity Prediction: Selectivity is a critical parameter for a drug candidate, as off-target interactions can lead to undesirable side effects. Computational approaches can predict selectivity by comparing the binding affinity of a compound against its intended target versus a panel of other related or unrelated proteins. For example, newly identified 6-methylquinazolin-4(3H)-one-based BRD9 binders were also evaluated for their ability to bind BRD4, revealing a selective profile for BRD9. cnr.it

Furthermore, machine learning models are being developed to predict selectivity with high accuracy. rsc.org By combining machine-learned reaction representations with quantum mechanical descriptors, these models can predict outcomes like regioselectivity for a diverse range of chemical reactions, achieving high accuracy from relatively small datasets. rsc.org Such predictive power is invaluable in the early stages of drug discovery for designing molecules with the desired target profile and minimizing off-target activity.

Future Directions and Research Perspectives for 6,7 Diethoxyquinazolin 4 3h One

Design and Synthesis of Novel Analogues with Enhanced Specificity and Potency

The core strategy for advancing 6,7-diethoxyquinazolin-4(3H)-one as a therapeutic lead involves the rational design and synthesis of new analogues. Research indicates that modifications at various positions of the quinazoline (B50416) ring can significantly influence biological activity. The primary goal is to develop derivatives with improved potency against specific molecular targets and enhanced selectivity to minimize off-target effects.

Key synthetic strategies revolve around the modification of substituents at the C2, N3, C6, and C7 positions of the quinazolinone nucleus. For instance, based on the structure of known inhibitors like erlotinib (B232) and vandetanib, which feature alkoxy groups at the C6 and C7 positions, researchers are designing novel 4-anilinoquinazoline (B1210976) derivatives. semanticscholar.orgresearchgate.net These designs often involve introducing various substituted anilines at the C4 position and different side chains at the C7 position to optimize interactions with target enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). semanticscholar.orgresearchgate.net

Recent research has yielded several promising series of compounds:

HDAC6 Inhibitors: A series of novel quinazoline-4-(3H)-one derivatives were designed as histone deacetylase 6 (HDAC6) inhibitors. nih.gov In this design, the quinazoline-4-(3H)-one moiety serves as the "cap group," connected to a metal-binding group. Among 19 synthesized analogues, compound 5b was identified as a potent and selective HDAC6 inhibitor, while compound 5c showed significant anticancer activity against the MCF-7 breast cancer cell line. nih.gov

EGFR Inhibitors: Researchers have synthesized new quinazolin-4(3H)-one derivatives intended to inhibit EGFR. nih.gov One particularly potent compound, 6d , demonstrated superior antiproliferative activity against the NCI-H460 lung cancer cell line and potently inhibited EGFR. nih.gov

Dual EGFR/VEGFR-2 Inhibitors: Another approach involves creating compounds that can simultaneously inhibit both EGFR and VEGFR signaling pathways, a promising strategy for cancer treatment. semanticscholar.orgresearchgate.net A designed series of 6,7-disubstituted-4-anilinoquinazolines produced compound 8a , which showed potent anticancer activities against the A431 cell line, superior to reference standards like erlotinib and vandetanib. semanticscholar.org

Cerebroprotective Agents: Moving beyond oncology, novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives incorporating neuroactive amino acids and dipeptides have been synthesized. distantreader.org Several of these compounds exhibited pronounced cerebroprotective activity in models of cerebral ischemia, suggesting potential for treating neurodegenerative conditions. distantreader.org

These examples underscore a clear research trajectory: the strategic modification of the quinazolinone core to create analogues with fine-tuned activity against specific biological targets.

Integration of Advanced Computational Chemistry Techniques in Lead Optimization and Drug Design

Modern drug discovery heavily relies on computational chemistry to accelerate the identification and optimization of lead compounds. For this compound and its derivatives, in silico techniques such as molecular docking are proving indispensable for rational drug design. These methods allow researchers to predict how a molecule will bind to the active site of a target protein, providing insights that guide the synthesis of more effective analogues.

Molecular docking studies have been instrumental in understanding the structure-activity relationships (SAR) of newly synthesized quinazolinone derivatives. For example:

In the development of dual EGFR and VEGFR-2 inhibitors, molecular docking was used to confirm that the most potent compound, 8a , could fit efficiently into the ATP binding site of both receptors. semanticscholar.org The model showed crucial hydrogen bond interactions between the quinazoline N1 atom and key amino acid residues (Met796 in EGFR and Cys919 in VEGFR-2), explaining its high activity. semanticscholar.org

Similarly, when designing novel EGFR inhibitors, docking studies helped to confirm that the synthesized compounds could satisfy the pharmacophoric features required for binding to the EGFR active site. nih.gov

For novel anti-angiogenic agents, in silico molecular docking studies demonstrated the dual inhibitory potential of the lead compound RB1 against both VEGFR-2 and EGFR by showing its ability to bind to the active sites of these receptors. nih.gov

Computational approaches are also used to screen libraries of compounds for potential activity. In one study, various 2,3-disubstituted-4(3H)-quinazolinones were docked against the COX-II enzyme to identify ligands with high binding affinity, guiding the selection of candidates for further development as anti-inflammatory agents. researchgate.net

The integration of these computational tools allows for a more targeted and efficient drug design process. It reduces the need for extensive trial-and-error synthesis and enables chemists to focus on molecules with the highest probability of success. Future research will likely see an even greater reliance on techniques like Density Functional Theory (DFT) analysis and the development of predictive models for cytotoxicity and kinase inhibition to further refine the design of quinazolinone-based therapeutics. rjpbr.combiorxiv.org

Exploration of Undiscovered Therapeutic Areas for this compound Derivatives and Their Hybrids

While the primary focus for quinazolinone derivatives has been oncology, the versatility of the scaffold suggests its potential utility across a broader range of diseases. A significant future direction is the systematic exploration of novel therapeutic applications for derivatives and hybrids of this compound.

Current research already provides glimpses into these new possibilities:

Neuroprotection: One of the most promising new areas is in the treatment of neurodegenerative disorders. A study on 6,7-dimethoxyquinazolin-4(3H)-one derivatives found that several compounds displayed significant cerebroprotective activity in a rat model of cerebral ischemia. distantreader.org This finding opens the door for developing these compounds as treatments for conditions like stroke and Alzheimer's disease. distantreader.org

Anti-inflammatory Activity: The quinazolinone core has been investigated for its potential as an anti-inflammatory agent. Molecular docking studies have explored the binding of quinazolinone derivatives to the COX-II enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net This suggests a potential avenue for developing new anti-inflammatory drugs with potentially novel mechanisms or improved safety profiles.

Antimicrobial Agents: The inherent heterocyclic structure of quinazolinones makes them candidates for antimicrobial drug discovery. By creating hybrids with other known antimicrobial pharmacophores, it may be possible to develop novel antibiotics or antifungal agents.

Anti-Angiogenesis: Beyond direct cytotoxicity to cancer cells, quinazoline derivatives have been synthesized and evaluated for anti-angiogenic effects, which is the ability to inhibit the formation of new blood vessels that tumors need to grow. nih.gov One compound, RB1 , was found to be a potent antitumor and anti-angiogenic agent, representing a promising lead for further development. nih.gov

The strategy for exploring these new areas involves creating hybrid molecules that combine the quinazolinone core with other pharmacologically active moieties. For example, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives were hybridized with 4-oxo-3,4-dihydrophthalazine-1-carboxamide (B2366203) moieties to create potent c-Met kinase inhibitors for cancer therapy. nih.gov This principle of molecular hybridization can be applied to target a wide array of enzymes and receptors implicated in different diseases, significantly broadening the therapeutic potential of the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。